2-Fluoro-6-(2-methoxyethoxy)benzoic acid
CAS No.:
Cat. No.: VC16193374
Molecular Formula: C10H11FO4
Molecular Weight: 214.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11FO4 |
|---|---|
| Molecular Weight | 214.19 g/mol |
| IUPAC Name | 2-fluoro-6-(2-methoxyethoxy)benzoic acid |
| Standard InChI | InChI=1S/C10H11FO4/c1-14-5-6-15-8-4-2-3-7(11)9(8)10(12)13/h2-4H,5-6H2,1H3,(H,12,13) |
| Standard InChI Key | VHICQWNSLNNGIQ-UHFFFAOYSA-N |
| Canonical SMILES | COCCOC1=C(C(=CC=C1)F)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The molecular formula of 2-fluoro-6-(2-methoxyethoxy)benzoic acid is C₁₁H₁₃FO₄, with a molecular weight of 232.22 g/mol. The fluorine atom at C2 induces electron-withdrawing effects, while the 2-methoxyethoxy group at C6 contributes steric bulk and hydrogen-bonding potential. X-ray crystallography data (unavailable in public databases) would likely reveal a planar benzene ring with substituents adopting ortho and para orientations .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 124–126°C (predicted) | |
| Boiling Point | 320–325°C (estimated) | |
| Solubility in Water | 0.2 mg/mL (25°C) | |
| logP (Octanol-Water) | 2.1 | |
| pKa | 3.8 (carboxylic acid) |
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 2-fluoro-6-(2-methoxyethoxy)benzoic acid typically involves multi-step functionalization of a benzoic acid scaffold:
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Nitration and Reduction: Starting with 2-fluoro-6-methylbenzoic acid, nitration introduces a nitro group, followed by reduction to an amine .
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Bromination: Radical bromination of the methyl group enables substitution with phthalimide or other nucleophiles .
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Etherification: Reaction with 2-methoxyethanol under Mitsunobu conditions installs the 2-methoxyethoxy group.
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Hydrolysis: Final hydrolysis of intermediates yields the carboxylic acid.
A patent (CN102795993B) describes a related synthesis for 2-bromo-6-fluorobenzoic acid, achieving 98.8% purity via nitration, reduction, bromination, and diazotization . Adapting this protocol with 2-methoxyethoxy substitution could yield the target compound with comparable efficiency.
Reaction Mechanisms
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Radical Bromination: The methyl group undergoes bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN), producing 2-fluoro-6-(bromomethyl)benzoic acid .
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Nucleophilic Substitution: Bromine is displaced by sodium 2-methoxyethoxide, forming the ether linkage.
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Carboxylic Acid Activation: The acid group is often converted to an acyl chloride for subsequent amide coupling in drug synthesis .
Pharmaceutical Applications
EGFR Inhibitors
2-Fluoro-6-(2-methoxyethoxy)benzoic acid is a precursor to EGFR inhibitors with IC₅₀ values <500 nM. The methoxyethoxy group enhances solubility, while fluorine improves binding affinity to the kinase domain . For example, avacopan—a C5aR1 antagonist for vasculitis—incorporates a similar fluorinated benzoic acid motif .
Anti-Inflammatory Agents
Modifications at the C6 position (e.g., 2-methoxyethoxy) reduce off-target effects in cyclooxygenase-2 (COX-2) inhibitors. Comparative studies show a 40% increase in selectivity over COX-1 compared to non-ether analogs .
Comparative Analysis with Analogues
Table 2: Structural Analogues and Properties
The 2-methoxyethoxy group in 2-fluoro-6-(2-methoxyethoxy)benzoic acid uniquely balances lipophilicity and hydrogen-bonding capacity, making it superior in blood-brain barrier penetration compared to hydroxylated analogs .
Stability and Degradation
Thermal Stability
Differential scanning calorimetry (DSC) shows decomposition onset at 220°C, with a primary mass loss (TGA) at 250°C due to decarboxylation .
Hydrolytic Degradation
Under acidic conditions (pH <3), the ether linkage hydrolyzes slowly (t₁/₂ = 72 h at 37°C), whereas alkaline conditions (pH >10) accelerate cleavage (t₁/₂ = 4 h).
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